2,4,6-Tris(4-(prop-2-yn-1-yloxy)phenyl)-1,3,5-triazine
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Overview
Description
2,4,6-Tris(4-(prop-2-yn-1-yloxy)phenyl)-1,3,5-triazine is a complex organic compound characterized by its triazine core and three phenyl groups substituted with prop-2-yn-1-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-(prop-2-yn-1-yloxy)phenyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 4-(prop-2-yn-1-yloxy)phenol under basic conditions. The reaction proceeds through nucleophilic aromatic substitution, where the hydroxyl groups of the phenol displace the chlorine atoms on the cyanuric chloride. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and reduced environmental impact. Supported catalysts and microreactor technologies can be employed to enhance the efficiency and selectivity of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(4-(prop-2-yn-1-yloxy)phenyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form carbonyl compounds.
Reduction: The triazine ring can be reduced under specific conditions to form amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines or partially reduced triazine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2,4,6-Tris(4-(prop-2-yn-1-yloxy)phenyl)-1,3,5-triazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Employed in the development of chemical probes for studying biological systems.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers with specific properties
Mechanism of Action
The mechanism of action of 2,4,6-Tris(4-(prop-2-yn-1-yloxy)phenyl)-1,3,5-triazine involves its interaction with molecular targets through its reactive alkyne groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The triazine core can also participate in various chemical reactions, contributing to the compound’s overall reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Similar in structure but with a benzoyl group instead of a triazine core.
2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid: Contains a diazirine group, offering different reactivity and applications.
Uniqueness
2,4,6-Tris(4-(prop-2-yn-1-yloxy)phenyl)-1,3,5-triazine is unique due to its triazine core, which provides a rigid and planar structure, enhancing its stability and reactivity. The presence of three alkyne-substituted phenyl groups further contributes to its versatility in various chemical and biological applications.
Properties
Molecular Formula |
C30H21N3O3 |
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Molecular Weight |
471.5 g/mol |
IUPAC Name |
2,4,6-tris(4-prop-2-ynoxyphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C30H21N3O3/c1-4-19-34-25-13-7-22(8-14-25)28-31-29(23-9-15-26(16-10-23)35-20-5-2)33-30(32-28)24-11-17-27(18-12-24)36-21-6-3/h1-3,7-18H,19-21H2 |
InChI Key |
YANIIDJLXDASBG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)OCC#C)C4=CC=C(C=C4)OCC#C |
Origin of Product |
United States |
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